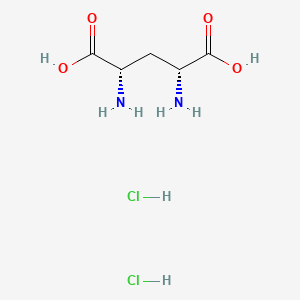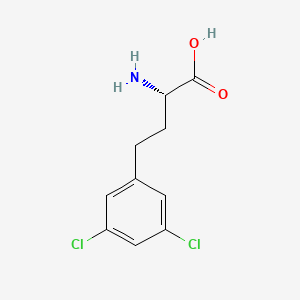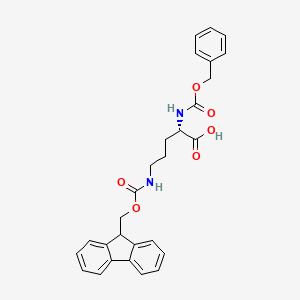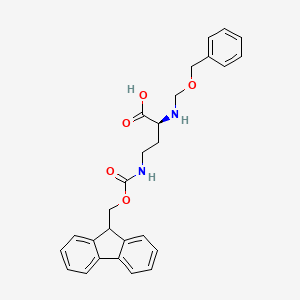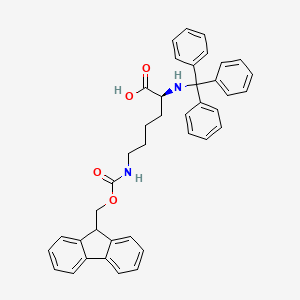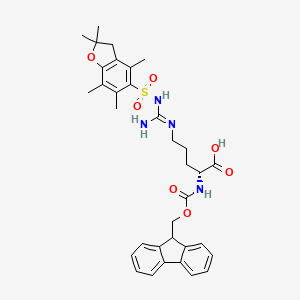
Fmoc-Lys(Dabsyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(Dabsyl)-OH: is a compound used in peptide synthesis, particularly in the field of fluorescence resonance energy transfer (FRET) assays. The compound consists of a lysine residue protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a dabsyl group at the side chain. The Fmoc group is a common protecting group in peptide synthesis, while the dabsyl group acts as a quencher in FRET assays .
Wirkmechanismus
Target of Action
Fmoc-Lys(Dabsyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound operates through a mechanism known as Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protection for the amino group during the synthesis. The Dabsyl group attached to the lysine residue acts as a chromophore, allowing for the monitoring of the peptide synthesis process .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein formation. The compound allows for the precise assembly of amino acids into specific sequences, thereby enabling the creation of peptides with desired properties . The downstream effects include the production of peptides that can act as enzymes, hormones, or antibodies, among other biological roles.
Pharmacokinetics
Its stability, solubility, and reactivity are critical parameters that influence its effectiveness in peptide synthesis .
Result of Action
The result of this compound action is the successful synthesis of a peptide with a specific amino acid sequence. This can be used for various purposes, from studying protein function to developing new therapeutics .
Action Environment
The action of this compound is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents. Optimal conditions are necessary to ensure the successful synthesis of the desired peptide .
Biochemische Analyse
Biochemical Properties
Fmoc-Lys(Dabsyl)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in the self-organization of functional molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The development of the fluorenylmethoxycarbonyl protecting group (Fmoc) and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabsyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the lysine residue to a resin. The Fmoc group is then introduced to protect the N-terminus of the lysine. The dabsyl group is attached to the side chain of the lysine through a coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Lys(Dabsyl)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of the dabsyl group to the lysine side chain.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide-based coupling reagents such as HBTU or DIC.
Substitution: Dabsyl chloride in the presence of a base.
Major Products Formed:
Deprotected Lysine: Lysine with the Fmoc group removed.
Peptide Chains: Extended peptide chains formed through coupling reactions.
Dabsylated Lysine: Lysine with the dabsyl group attached.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Lys(Dabsyl)-OH is widely used in the synthesis of FRET-based peptide substrates. These substrates are used to study enzyme kinetics and protease activity .
Biology: In biological research, this compound is used to develop fluorescent probes for imaging and diagnostic purposes. The dabsyl group acts as a quencher, allowing for the detection of fluorescence changes upon enzymatic cleavage .
Medicine: The compound is used in the development of diagnostic assays for detecting protease activity in various diseases, including cancer and inflammatory conditions .
Industry: this compound is employed in the production of peptide-based materials and hydrogels for tissue engineering and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(5-Fam)-OH: A similar compound where the dabsyl group is replaced by 5-carboxyfluorescein (5-Fam), a fluorophore used in FRET assays.
Fmoc-Lys(Mca)-OH: Another similar compound with (7-methoxycoumarin-4-yl)-acetyl (Mca) as the fluorophore.
Uniqueness: Fmoc-Lys(Dabsyl)-OH is unique due to its use of the dabsyl group as a quencher, which provides high sensitivity and specificity in FRET assays. The combination of the Fmoc protecting group and the dabsyl quencher makes it a valuable tool in peptide synthesis and enzymatic studies .
Eigenschaften
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXHLQIVBKYKV-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

